2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a thiazole ring fused with a pyrimidine ring, and a piperidine moiety, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole ring structure and are used in organic electronics.
Triazole-Pyrimidine Hybrids: These compounds have similar biological activities and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its combination of a piperidine moiety with a thiazole-pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science .
Biological Activity
The compound 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N5S with a molecular weight of approximately 245.35 g/mol. The structure includes a thiazole and pyrimidine ring system, which are known for their biological significance.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds similar to thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity Overview
Activity Type | Description |
---|---|
Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
Anti-inflammatory | May reduce inflammatory responses in vitro and in vivo. |
Antimicrobial | Potential activity against bacterial strains due to structural properties. |
Case Studies and Research Findings
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research demonstrated that derivatives of this compound could modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines in macrophage cultures. This suggests potential for treating inflammatory diseases .
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocycles such as pyrazoles and quinolines:
Compound Class | Biological Activity |
---|---|
Thiazolo[4,5-d]pyrimidines | Anticancer, anti-inflammatory, antimicrobial |
Pyrazoles | Antitumor activity against specific cancer types |
Quinolines | Antimalarial and anticancer properties |
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-2-4-15(5-7)11-14-9-8(17-11)10(16)13-6-12-9/h6-7H,2-5H2,1H3,(H,12,13,16) |
InChI Key |
YGZJEYMCWNFTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3 |
Origin of Product |
United States |
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